molecular formula C13H21NO2 B2902365 3-Amino-5,7-dimethyladamantane-1-carboxylic acid CAS No. 14664-67-6

3-Amino-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B2902365
CAS No.: 14664-67-6
M. Wt: 223.316
InChI Key: VGTIAGCVYBEACG-UHFFFAOYSA-N
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Description

3-Amino-5,7-dimethyladamantane-1-carboxylic acid is a high-purity, research-grade adamantane derivative of significant interest in medicinal chemistry and environmental toxicology. This multifunctional compound features both an amino and a carboxylic acid functional group on a rigid, diamondoid adamantane cage structure, making it a valuable scaffold for the development of novel bioactive molecules and for use as a model compound in mechanistic studies . In neuroscience research, this compound is of particular value for the design and synthesis of multi-target-directed ligands (MTDLs) aimed at complex neurodegenerative diseases like Alzheimer's . Its structural similarity to memantine, a clinically approved NMDA receptor antagonist, provides a foundational pharmacophore for targeting glutamatergic pathways . Furthermore, the carboxylic acid moiety allows for the creation of derivatives, such as carbohydrazides, which have been explored as potential dual antagonists for both NMDA and P2X7 receptors, offering a unique approach to simultaneously address neurodegeneration and neuroinflammation . In environmental toxicology, this compound serves as a highly relevant model naphthenic acid fraction compound (NAFC) for studying the toxicity mechanisms of oil sands process-affected water (OSPW) . Adamantane carboxylic acids like this one have been shown to act on mitochondrial mechanisms, inhibiting state 3 respiration, uncoupling oxidative phosphorylation, and increasing reactive oxygen species (ROS) production in isolated mitochondria . Its defined structure helps researchers decipher the specific interactions of NAFCs with mitochondrial protein complexes, moving beyond non-specific narcotic toxicity models . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-amino-5,7-dimethyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTIAGCVYBEACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid typically involves the functionalization of the adamantane coreThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core. These products can be further utilized in various chemical and industrial applications .

Scientific Research Applications

Scientific Research Applications

  • NMDA and P2X7 Receptor Antagonists: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid derivatives have been investigated as potential antagonists of N-methyl-D-aspartate receptors (NMDAR) and P2X7 receptors . NMDARs are glutamate receptors involved in synaptic plasticity and neuronal signaling, while P2X7 receptors are ATP-gated ion channels involved in inflammatory responses . Dual antagonists of these receptors may have therapeutic potential in neurological disorders .
  • Antiviral Agents: Amino adamantane derivatives, including this compound, have demonstrated antiviral properties . These compounds can be used as antiviral agents, GABA analogues, and building blocks for peptidic catalysts .
  • Building Blocks for Peptides: Derivatives of 3-aminoadamantane-1-carboxylic acid can be used to produce peptides based on 5,7-substituted monomeric and oligomeric 3-aminoadamantane-1-carboxylic acids . Cyclic peptides play a central role in the construction of artificial ion channels .
  • Lubricants and Additives: 5,7-dimethyladamantane-1,3-dicarboxylic acid dialkyl esters can serve as effective additives, such as lubricants, friction modifiers, and antioxidants, in petroleum and synthetic oils for internal combustion engines . These dialkyl ethers can stabilize the kinematic viscosity of motor oils .
  • Synthesis of Novel Compounds: this compound can be used as an intermediate in the synthesis of novel compounds with potential anticancer activity . For example, it can be used in the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which have shown anticancer activity against breast cancer cell lines .

Data Tables

CompoundTargetActivity
This compoundP2X7 ReceptorLow micromolar antagonist activity
This compoundNMDA ReceptorInactive at millimolar concentrations
5,7-dimethyladamantane-1,3-dicarboxylic acidMotor OilsStabilizes kinematic viscosity, acts as lubricant, friction modifier
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 Breast Cancer Cell LineAnticancer activity

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The unique structure of the adamantane core also contributes to its ability to cross biological membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Adamantane-Based Carboxylic Acids

Adamantane derivatives vary in substituent type, position, and functional groups, significantly influencing their applications. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
3-Amino-5,7-dimethyladamantane-1-carboxylic acid Amino, dimethyl, carboxylic acid Not explicitly stated Receptor-targeted ligands, thermal stability
1,3-Adamantanedicarboxylic acid Two carboxylic acids C₁₂H₁₆O₄ 224.25 High melting point (169–171°C), synthetic precursor
Adamantane-carboxylic acid Single carboxylic acid C₁₁H₁₆O₂ 180.25 Laboratory reagent, intermediates
3-Ethyladamantane-1-carboxylic acid Ethyl, carboxylic acid Discontinued; structural studies
1-Aminocyclobutane[¹¹C]carboxylic acid Cyclobutane, amino, carboxylic acid C₅H₉NO₂ 131.13 Tumor-seeking agent, rapid clearance

Notes:

  • Positional isomerism: The placement of amino and dimethyl groups on the adamantane scaffold (e.g., 3-amino vs. 1-amino derivatives) alters steric and electronic interactions, impacting receptor binding .
  • Functional group diversity: Carboxylic acid derivatives (e.g., 1,3-dicarboxylic acid) exhibit higher melting points compared to amino-substituted analogues due to enhanced intermolecular hydrogen bonding .

Physicochemical Properties

  • This compound: Solubility: Likely polar due to carboxylic acid and amino groups, though exact data are unavailable. Stability: Requires Boc-protection (tert-butoxycarbonyl) to prevent degradation during synthesis .
  • 1,3-Adamantanedicarboxylic acid: Melting point: 169–171°C; purity ≥98% . Optical activity: α([α]²⁰/D) = +138° (ethanol), indicating chiral properties .
  • Adamantane-carboxylic acid :
    • Handling : Requires precautions (e.g., eye flushing, ventilation) due to irritancy .

Biological Activity

3-Amino-5,7-dimethyladamantane-1-carboxylic acid (often referred to as ADAC) is a compound that has garnered attention for its potential biological activities, particularly as a dual antagonist of P2X7 and NMDA receptors. This article explores the biological activity of ADAC, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

ADAC belongs to the adamantane family, characterized by a unique three-dimensional structure that enhances its lipophilicity and ability to cross the blood-brain barrier. The compound's general structure can be represented as follows:

C12H19NO2\text{C}_{12}\text{H}_{19}\text{N}\text{O}_2

This structure allows for various functional group modifications that can influence its biological activity.

ADAC primarily functions as an antagonist at both P2X7 and NMDA receptors:

  • P2X7 Receptor Antagonism : The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses in the central nervous system (CNS). Activation of this receptor can lead to neuroinflammation and neuronal apoptosis. ADAC has been shown to inhibit ATP-induced ethidium bromide uptake in HEK293 cells expressing the human P2X7 receptor, demonstrating its potential to mitigate inflammatory cascades associated with neurodegenerative diseases .
  • NMDA Receptor Antagonism : NMDA receptors play a critical role in excitatory neurotransmission and are implicated in neurotoxicity associated with conditions like Alzheimer's disease. While ADAC exhibits some antagonistic activity against NMDA receptors, its efficacy is significantly lower compared to its action on P2X7 receptors .

Pharmacological Findings

Research has indicated that ADAC has several pharmacological properties:

  • Neuroprotective Effects : By inhibiting P2X7 receptor activity, ADAC may protect neurons from glutamate-induced excitotoxicity, which is a key factor in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound's ability to inhibit the release of pro-inflammatory cytokines like IL-1β suggests it could be beneficial in treating inflammatory conditions within the CNS .
  • Potential Applications : Given its dual receptor antagonism, ADAC is being explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where both neuroinflammation and excitotoxicity are prevalent.

Table 1: In Vitro Activity of ADAC Derivatives

CompoundIC50 (µM)P2X7 AntagonismNMDA Antagonism
ADAC5.0YesLow
9g4.0YesModerate
15a10.0SlightlyNot Active
15b12.0SlightlyNot Active

Data sourced from pharmacological evaluations conducted on various derivatives of ADAC .

Case Studies

Several studies have investigated the biological activity of ADAC and its derivatives:

  • A study published in Chemistry & Biology highlighted that compounds derived from ADAC demonstrated significant antagonistic effects on P2X7 receptors, supporting their potential use in treating neuroinflammatory conditions .
  • Another research article noted that while some derivatives exhibited low micromolar activities against NMDA receptors, they were less effective than expected, suggesting that further structural modifications may enhance their efficacy .

Q & A

Q. What are the established synthetic routes for 3-amino-5,7-dimethyladamantane-1-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via acid hydrolysis of its acetylated precursor. For example, heating 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid in 37% HCl under reflux for 5 days yields the target compound (50% yield after purification) . Alternative methods for related adamantane derivatives involve carboxylation using formic acid and sulfuric acid under controlled conditions, though yields vary depending on catalyst concentration and reaction time . Key variables include acid strength, temperature, and duration.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR data matching literature-reported chemical shifts and splitting patterns confirm the adamantane backbone and functional groups (e.g., carboxylic acid and amine protons). Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What are the recommended storage conditions to ensure compound stability?

Adamantane derivatives are typically hygroscopic and sensitive to light. Store in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants like P₂O₅ may be used to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). For adamantane derivatives, rigidity and hydrophobicity often enhance binding to hydrophobic pockets. Pair these simulations with in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for adamantane-based compounds?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

  • Reproduce experiments using standardized protocols (e.g., ISO-certified methods).
  • Characterize impurities via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography–Mass Spectrometry (LC-MS).
  • Perform dose-response studies to confirm specificity .

Q. How can the carboxylic acid moiety be functionalized for targeted drug delivery?

The carboxylic acid group enables conjugation with carriers (e.g., polyethylene glycol) or targeting ligands (e.g., folate). Activation via carbodiimide coupling (e.g., EDC/NHS) is a common strategy. Monitor reaction progress with Fourier-Transform Infrared (FTIR) spectroscopy to track carbonyl stretching frequencies .

Q. What catalytic systems optimize regioselective modifications of the adamantane core?

Transition-metal catalysts (e.g., Pd/C or Ru complexes) can direct substitutions at specific positions. For example, bromination at the 3-position of adamantane derivatives requires Lewis acids like FeBr₃. Solvent polarity and temperature also influence selectivity .

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